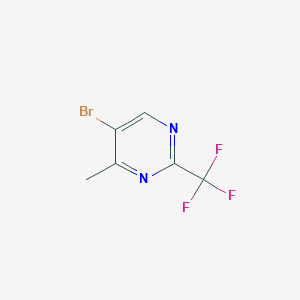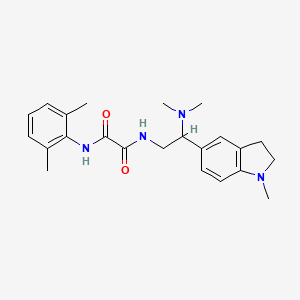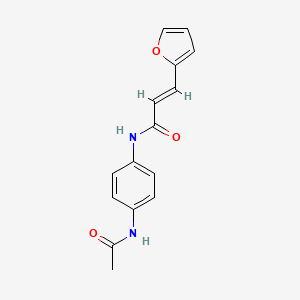
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide, also known as DANA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DANA is a synthetic compound that was first synthesized in 1990 and has since been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Anticancer Applications
Compounds related to N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide have been synthesized and evaluated for their anticancer properties. For instance, derivatives have been synthesized through a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid. These compounds were subjected to in vitro anticancer evaluations using the NCI 60 Cell screen across various cancer cell lines, including a notable activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-Angiogenic Activity
Research into the anti-angiogenic activity of related compounds has identified potent inhibitors of aminopeptidase N (APN), a key enzyme in angiogenesis. N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a metal-chelating hydroxamate group, demonstrated potent inhibition of APN activity and the ability to inhibit the invasion of endothelial cells, suggesting potential therapeutic applications in diseases involving angiogenesis (Jiyong Lee et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a complex molecule and its interaction with biological systems is likely to be multifaceted .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure. The exact pathways and their downstream effects are currently under investigation .
Pharmacokinetics
Given its molecular structure, it is likely to have good bioavailability .
Result of Action
It is known that the compound has a significant impact on cellular processes .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has a benzofuran ring, which is known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(naphthalen-1-yl)acetamide influences cell function in various ways. It has been observed to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular processes it affects can vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The benzofuran ring in the compound can interact with various biomolecules, altering their function and leading to changes at the molecular level .
Dosage Effects in Animal Models
The effects of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(naphthalen-1-yl)acetamide can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It may also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(naphthalen-1-yl)acetamide within cells and tissues involve interactions with transporters or binding proteins. It may also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20(17-8-9-21-18(12-17)10-11-26-21)14-23-22(25)13-16-6-3-5-15-4-1-2-7-19(15)16/h1-9,12,20,24H,10-11,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPISXXNVYRLEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![Methyl 4,5-dimethoxy-2-[2-(4-methylphthalazinylthio)acetylamino]benzoate](/img/structure/B2875785.png)
![4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole](/img/structure/B2875790.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2875791.png)

![3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875795.png)
![5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875797.png)

![Methyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2875800.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-isopropylacetamide](/img/structure/B2875801.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2875802.png)



